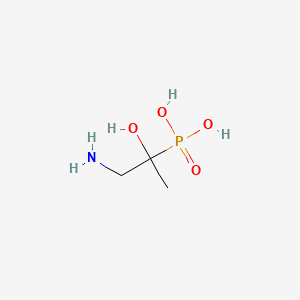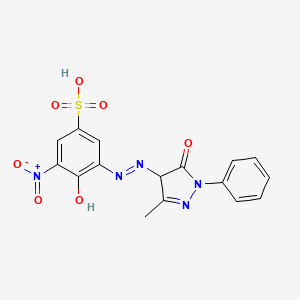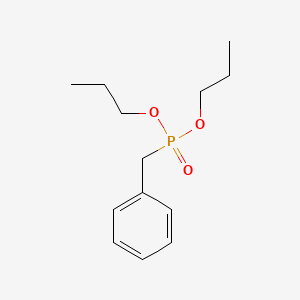
N-Butyl-N-nitrosoformamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-N-nitrosoformamide is a chemical compound belonging to the class of nitrosamides. It is characterized by the presence of a nitroso group bonded to the nitrogen of an amide. Nitrosamides are known for their chemical reactivity and potential carcinogenic properties .
Métodos De Preparación
N-Butyl-N-nitrosoformamide can be synthesized through the nitrosation of secondary amines. One efficient method involves using tert-butyl nitrite under solvent-free conditions. This method is advantageous due to its broad substrate scope, metal and acid-free conditions, and excellent yields . Another approach involves the use of the [NO+·Crown·H(NO3)2-] complex, which acts as a source of nitrosonium ions under mild and homogeneous conditions .
Análisis De Reacciones Químicas
N-Butyl-N-nitrosoformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different products.
Reduction: Reduction reactions can convert this compound into other compounds.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include tert-butyl nitrite and nitrosonium ions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-Butyl-N-nitrosoformamide has several scientific research applications:
Chemistry: It is used in the synthesis of various nitroso compounds and as a reagent in organic synthesis.
Biology: The compound’s reactivity makes it useful in studying biological processes involving nitrosation.
Industry: It is used in the production of other chemical compounds and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-Butyl-N-nitrosoformamide involves the formation of reactive electrophilic species. These species can alkylate nucleophilic sites in DNA, leading to mutations and potential carcinogenic effects . The compound’s reactivity is influenced by the presence of the nitroso group, which can undergo various chemical transformations.
Comparación Con Compuestos Similares
N-Butyl-N-nitrosoformamide can be compared with other nitrosamides, such as N-nitrosoureas and N-nitrosoguanidines. These compounds share similar chemical structures and reactivity but differ in their specific applications and properties. For example, N-nitrosoureas are commonly used in cancer treatment due to their ability to cross-link DNA .
Similar compounds include:
- N-nitrosoureas
- N-nitrosoguanidines
- N-nitrosocarbamates
Each of these compounds has unique properties and applications, making them valuable in different scientific and industrial contexts.
Propiedades
Número CAS |
14300-10-8 |
|---|---|
Fórmula molecular |
C5H10N2O2 |
Peso molecular |
130.15 g/mol |
Nombre IUPAC |
N-butyl-N-nitrosoformamide |
InChI |
InChI=1S/C5H10N2O2/c1-2-3-4-7(5-8)6-9/h5H,2-4H2,1H3 |
Clave InChI |
LYTFOMMQXICLRT-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(C=O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2-(4-Methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14702728.png)


![1-Ethyl-1h-naphtho[1,8-de][1,2,3]triazine](/img/structure/B14702759.png)




![4-Methyl-2-[(propan-2-yl)oxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14702786.png)




![1,2,3,4,5-Pentachloro-5-[(prop-2-en-1-yl)oxy]cyclopenta-1,3-diene](/img/structure/B14702807.png)
